molecular formula C6H10FNO2 B8706576 2-Fluoro-1-morpholinoethanone

2-Fluoro-1-morpholinoethanone

Cat. No. B8706576
M. Wt: 147.15 g/mol
InChI Key: XNKTYSGWEJUSEB-UHFFFAOYSA-N
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Patent
US07906676B2

Procedure details

A mixture of ethyl fluoroacetate (50 g, 472 mmol) and morpholine (82 g, 944 mmol) was heated at 70° C. for 20 h. After cooling to ambient temperature, the mixture was added to a stirred mixture of 2 N HCl (240 mL) and methylene chloride (200 mL) over 20 min. The organic layer was separated and the aqueous layer was extracted with dichloromethane (200 mL×2). The combined organic phase was dried over anhydrous MgSO4 and concentrated in vacuo to give 51.7 g (74.6%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 4.96 (d, J=47.2 Hz, 2H), 3.70 (bs, 4H), 3.64 (bs, 2H), 3.47 (bs, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
74.6%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3](OCC)=[O:4].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.Cl>C(Cl)Cl>[F:1][CH2:2][C:3]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FCC(=O)OCC
Name
Quantity
82 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FCC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: PERCENTYIELD 74.6%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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